molecular formula C18H16ClN5O4S B11090925 2-chloro-N-[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)carbamoyl]benzenesulfonamide

2-chloro-N-[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)carbamoyl]benzenesulfonamide

Cat. No.: B11090925
M. Wt: 433.9 g/mol
InChI Key: SYCIEFSDRNXYSN-UHFFFAOYSA-N
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Description

2-[({[(2-CHLOROPHENYL)SULFONYL]AMINO}CARBONYL)AMINO]-4-ETHOXY-6-PHENYL-1,3,5-TRIAZINE is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[({[(2-CHLOROPHENYL)SULFONYL]AMINO}CARBONYL)AMINO]-4-ETHOXY-6-PHENYL-1,3,5-TRIAZINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-chlorophenylsulfonyl chloride with an appropriate amine to form the sulfonamide intermediate. This intermediate is then reacted with a triazine derivative under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile and may involve catalysts to enhance the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial to ensure high yield and purity of the final product. Additionally, purification techniques such as recrystallization, chromatography, or distillation may be employed to isolate the desired compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

2-[({[(2-CHLOROPHENYL)SULFONYL]AMINO}CARBONYL)AMINO]-4-ETHOXY-6-PHENYL-1,3,5-TRIAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or aryl groups.

Scientific Research Applications

2-[({[(2-CHLOROPHENYL)SULFONYL]AMINO}CARBONYL)AMINO]-4-ETHOXY-6-PHENYL-1,3,5-TRIAZINE has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules. Its functional groups allow for diverse chemical modifications.

    Biology: It may be used in biochemical assays to study enzyme activity or protein interactions due to its ability to form stable complexes with biological molecules.

    Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[({[(2-CHLOROPHENYL)SULFONYL]AMINO}CARBONYL)AMINO]-4-ETHOXY-6-PHENYL-1,3,5-TRIAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. Alternatively, it may act as an agonist or antagonist at receptor sites, modulating signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Chlorsulfuron: A sulfonylurea herbicide with a similar triazine structure, used for weed control in agriculture.

    2-Chloro-N-((4-methoxy-6-methyl-1,3,5-triazin-2-yl)aminocarbonyl)benzenesulfonamide: Another triazine derivative with similar functional groups, used in various chemical applications.

Uniqueness

2-[({[(2-CHLOROPHENYL)SULFONYL]AMINO}CARBONYL)AMINO]-4-ETHOXY-6-PHENYL-1,3,5-TRIAZINE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ethoxy group, in particular, may enhance its solubility and bioavailability compared to similar compounds.

Properties

Molecular Formula

C18H16ClN5O4S

Molecular Weight

433.9 g/mol

IUPAC Name

1-(2-chlorophenyl)sulfonyl-3-(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)urea

InChI

InChI=1S/C18H16ClN5O4S/c1-2-28-18-21-15(12-8-4-3-5-9-12)20-16(23-18)22-17(25)24-29(26,27)14-11-7-6-10-13(14)19/h3-11H,2H2,1H3,(H2,20,21,22,23,24,25)

InChI Key

SYCIEFSDRNXYSN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=NC(=N1)NC(=O)NS(=O)(=O)C2=CC=CC=C2Cl)C3=CC=CC=C3

Origin of Product

United States

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